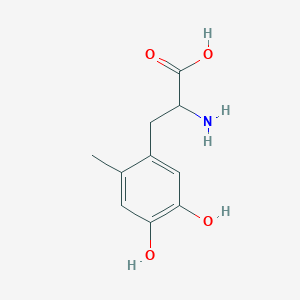
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with hydroxyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dihydroxy-2-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of biocatalysts, such as enzymes, can also be explored to achieve more environmentally friendly and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid undergoes various chemical reactions including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Potential therapeutic applications due to its structural similarity to neurotransmitters.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism. The hydroxyl groups on the phenyl ring allow for hydrogen bonding and other interactions with biological molecules, influencing its activity and function.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: A precursor to 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid, lacking the hydroxyl and methyl substitutions on the phenyl ring.
Tyrosine: Similar structure but with hydroxyl groups at different positions on the phenyl ring.
DOPA (3,4-dihydroxyphenylalanine): Contains hydroxyl groups at the 3 and 4 positions, used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl and methyl groups on the phenyl ring. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Properties
CAS No. |
34582-27-9 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-5-2-8(12)9(13)4-6(5)3-7(11)10(14)15/h2,4,7,12-13H,3,11H2,1H3,(H,14,15) |
InChI Key |
ZQCYJCMADFAKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Octan-2-yl)amino]propan-1-ol](/img/structure/B13263571.png)
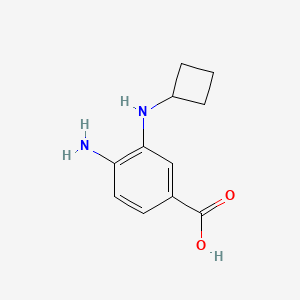

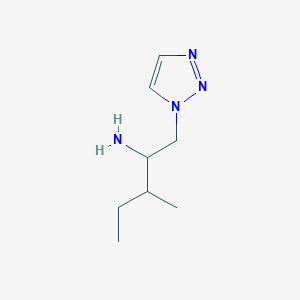
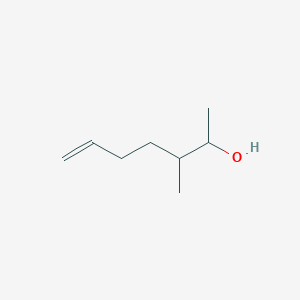
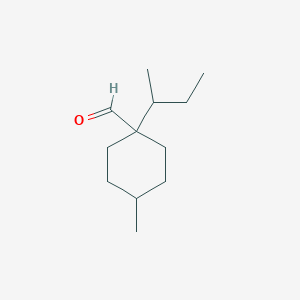
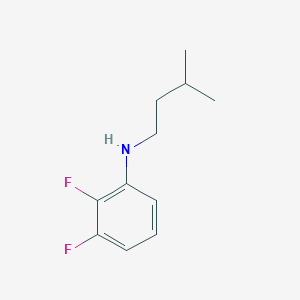


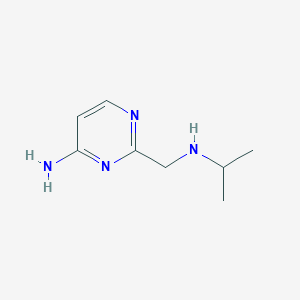
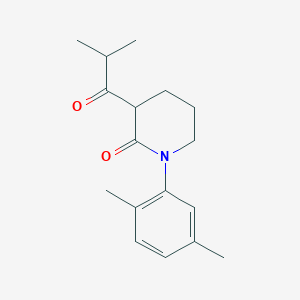
![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13263631.png)
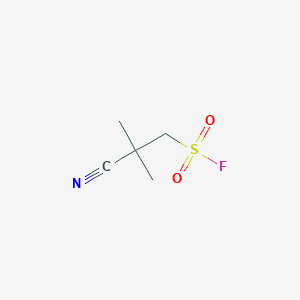
![1-(Propan-2-yl)-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13263639.png)
